Chloroform;2-diphenylphosphorylbenzoic acid
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Overview
Description
Chloroform;2-diphenylphosphorylbenzoic acid is an organophosphorus compound with the molecular formula C19H15O2P. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in catalysts for various chemical reactions, including the Shell higher olefin process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroform;2-diphenylphosphorylbenzoic acid is typically synthesized by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions
Chloroform;2-diphenylphosphorylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chloroform;2-diphenylphosphorylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of chloroform;2-diphenylphosphorylbenzoic acid involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates .
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphinobenzaldehyde
- Diphenylphosphinobenzoic acid
- Diphenylphosphinobenzyl alcohol
Uniqueness
Chloroform;2-diphenylphosphorylbenzoic acid is unique due to its specific structure, which allows it to form stable complexes with transition metals. This property makes it particularly effective as a ligand in catalytic processes, distinguishing it from other similar compounds .
Properties
CAS No. |
627538-71-0 |
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Molecular Formula |
C20H16Cl3O3P |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
chloroform;2-diphenylphosphorylbenzoic acid |
InChI |
InChI=1S/C19H15O3P.CHCl3/c20-19(21)17-13-7-8-14-18(17)23(22,15-9-3-1-4-10-15)16-11-5-2-6-12-16;2-1(3)4/h1-14H,(H,20,21);1H |
InChI Key |
WBFPPUXBOVTQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O.C(Cl)(Cl)Cl |
Origin of Product |
United States |
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